molecular formula C17H24N2O2 B3030928 8-Cbz-1,8-diazaspiro[5.5]undecane CAS No. 1086394-89-9

8-Cbz-1,8-diazaspiro[5.5]undecane

Cat. No.: B3030928
CAS No.: 1086394-89-9
M. Wt: 288.4
InChI Key: FCRQEWVYELAYNL-UHFFFAOYSA-N
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Description

8-Cbz-1,8-diazaspiro[5.5]undecane is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. The compound features a spirocyclic structure with a diazaspiro core, making it an interesting subject for research in synthetic chemistry and drug development .

Scientific Research Applications

8-Cbz-1,8-diazaspiro[5.5]undecane is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex molecules and spirocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: As a scaffold for the development of potential therapeutic agents targeting various diseases.

    Industry: In the production of pharmaceuticals and fine chemicals

Safety and Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . Other safety precautions include avoiding contact with air and water due to potential violent reactions and possible flash fire . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cbz-1,8-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the carbobenzoxy (Cbz) protecting group. One common method involves the cyclization of appropriate diamine precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

8-Cbz-1,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Cbz-1,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Cbz-1,8-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of the Cbz protecting group, which provides stability and allows for further functionalization. This makes it a versatile scaffold for the synthesis of various derivatives and potential therapeutic agents .

Properties

IUPAC Name

benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-16(21-13-15-7-2-1-3-8-15)19-12-6-10-17(14-19)9-4-5-11-18-17/h1-3,7-8,18H,4-6,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRQEWVYELAYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167985
Record name 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-89-9
Record name 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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